molecular formula C15H15ClN2O4 B13324109 N-(2-Chlorobenzyl)-1-(pyridin-2-yl)methanamine oxalate

N-(2-Chlorobenzyl)-1-(pyridin-2-yl)methanamine oxalate

Cat. No.: B13324109
M. Wt: 322.74 g/mol
InChI Key: FFZWZRVGDWECRW-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzyl)-1-(pyridin-2-yl)methanamine oxalate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of a chlorobenzyl group attached to a pyridinylmethanamine moiety, with oxalate serving as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorobenzyl)-1-(pyridin-2-yl)methanamine oxalate typically involves the following steps:

    Formation of N-(2-Chlorobenzyl)-1-(pyridin-2-yl)methanamine: This step involves the reaction of 2-chlorobenzyl chloride with 2-aminomethylpyridine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

    Formation of the Oxalate Salt: The resulting N-(2-Chlorobenzyl)-1-(pyridin-2-yl)methanamine is then reacted with oxalic acid to form the oxalate salt. This reaction is typically performed in an aqueous or alcoholic medium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.

    Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorobenzyl)-1-(pyridin-2-yl)methanamine oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(2-Chlorobenzyl)-1-(pyridin-2-yl)methanamine oxalate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Chlorobenzyl)-1-(pyridin-2-yl)methanamine oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chlorobenzyl)-1-(pyridin-3-yl)methanamine oxalate
  • N-(2-Chlorobenzyl)-1-(pyridin-4-yl)methanamine oxalate
  • N-(2-Chlorobenzyl)-1-(pyridin-2-yl)ethanamine oxalate

Uniqueness

N-(2-Chlorobenzyl)-1-(pyridin-2-yl)methanamine oxalate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a chlorobenzyl group with a pyridinylmethanamine moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C15H15ClN2O4

Molecular Weight

322.74 g/mol

IUPAC Name

1-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)methanamine;oxalic acid

InChI

InChI=1S/C13H13ClN2.C2H2O4/c14-13-7-2-1-5-11(13)9-15-10-12-6-3-4-8-16-12;3-1(4)2(5)6/h1-8,15H,9-10H2;(H,3,4)(H,5,6)

InChI Key

FFZWZRVGDWECRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCC2=CC=CC=N2)Cl.C(=O)(C(=O)O)O

Origin of Product

United States

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